2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the hexahydroquinoline family This compound is characterized by its unique structure, which includes a quinoline core, substituted with various functional groups such as amino, chlorophenyl, dimethoxyphenyl, and carbonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: 80-120°C
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium ethoxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Uniqueness
The uniqueness of 2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in certain applications, making it a valuable compound for further research and development.
Properties
CAS No. |
309281-63-8 |
---|---|
Molecular Formula |
C26H26ClN3O3 |
Molecular Weight |
464.0 g/mol |
IUPAC Name |
2-amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H26ClN3O3/c1-26(2)12-20-24(21(31)13-26)23(15-5-7-16(27)8-6-15)18(14-28)25(29)30(20)19-10-9-17(32-3)11-22(19)33-4/h5-11,23H,12-13,29H2,1-4H3 |
InChI Key |
MOJMWRXAYBUGDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)OC)OC)N)C#N)C4=CC=C(C=C4)Cl)C(=O)C1)C |
Origin of Product |
United States |
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